

identifying and removing impurities from technical grade perchloromethyl mercaptan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perchloromethyl mercaptan*

Cat. No.: *B149231*

[Get Quote](#)

Technical Support Center: Perchloromethyl Mercaptan Purification

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of impurities from technical grade **perchloromethyl mercaptan** (PMM), also known as trichloromethanesulfenyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade **perchloromethyl mercaptan**?

A1: Technical grade **perchloromethyl mercaptan** is typically a yellowish, oily liquid.^[1] The primary impurities arise from its synthesis, most commonly the iodine-catalyzed reaction of carbon disulfide and chlorine.^[2] Key impurities include:

- Sulfur Monochloride (S₂Cl₂): A common byproduct that is particularly challenging to separate due to its boiling point being very close to that of **perchloromethyl mercaptan**.^[1]
- Sulfur Dichloride (SCl₂): Another sulfur chloride byproduct.^[3]
- Carbon Tetrachloride (CCl₄): Formed as a result of side reactions, especially at higher temperatures.^[1]
- Unreacted Starting Materials: Such as carbon disulfide (CS₂).

- Other Chlorinated Compounds: Including thiophosgene and hexachloroethane.[\[1\]](#)

Q2: How can I identify the impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile impurities in **perchloromethyl mercaptan**.[\[4\]](#)[\[5\]](#) This technique separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification. Other analytical methods such as Infrared (IR) spectroscopy can also be useful.[\[6\]](#)

Q3: What is the most effective method for purifying technical grade **perchloromethyl mercaptan**?

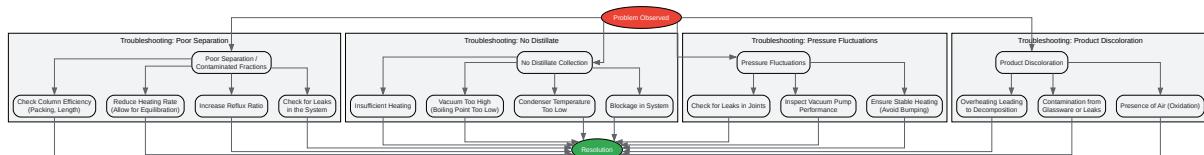
A3: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying **perchloromethyl mercaptan**.[\[3\]](#) This technique is preferred because the lower pressure reduces the boiling points of the compounds, which helps to prevent thermal decomposition of the desired product. The separation of **perchloromethyl mercaptan** from sulfur monochloride (S_2Cl_2) is difficult due to their close boiling points, making an efficient fractionating column essential.[\[1\]](#)

Q4: Why is vacuum distillation recommended over atmospheric distillation?

A4: Vacuum distillation is recommended for several reasons:

- Prevents Decomposition: **Perchloromethyl mercaptan** can decompose at its atmospheric boiling point (approximately 147-148°C).[\[1\]](#) Lowering the pressure reduces the required temperature, minimizing degradation.
- Improved Separation: The relative volatility of the components can change with pressure, sometimes improving the separation efficiency.
- Safety: Operating at lower temperatures enhances the safety of the procedure.

Q5: What are the key safety precautions when handling and purifying **perchloromethyl mercaptan**?


A5: **Perchloromethyl mercaptan** is a toxic and corrosive substance.[\[7\]](#) It is critical to handle it with appropriate safety measures:

- Ventilation: Always work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[7\]](#)
- Avoid Inhalation: **Perchloromethyl mercaptan** vapor is toxic if inhaled.[\[7\]](#)
- Moisture Sensitivity: The compound reacts with water, especially when heated, to produce corrosive and toxic gases like hydrogen chloride.[\[8\]](#) Ensure all glassware is dry.
- Emergency Equipment: An eyewash station and safety shower should be readily accessible.[\[7\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during the fractional vacuum distillation of **perchloromethyl mercaptan**.

Logical Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: A troubleshooting guide for common distillation issues.

Quantitative Data on Purification

The following table presents representative data from the purification of technical grade **perchloromethyl mercaptan** via fractional vacuum distillation. The initial sample is assumed to be of standard technical grade, which can be around 97% pure or less, with the primary impurities being sulfur chlorides and carbon tetrachloride.

Compound	Boiling Point (°C at 760 mmHg)	Boiling Point (°C at 30 mmHg)	Concentration in Technical Grade (Representativ e %)	Concentration after Fractional Distillation (Representativ e %)
Sulfur Dichloride (<chem>SCl2</chem>)	59	~ -10	1.0	< 0.1
Carbon Tetrachloride (<chem>CCl4</chem>)	77	~ 10	1.5	< 0.2
Sulfur Monochloride (<chem>S2Cl2</chem>)	138	~ 60	2.0	< 0.5
Perchloromethyl Mercaptan (PMM)	147-148	~ 70	95.5	> 99.0

Note: The boiling points at reduced pressure are estimates and can vary. The concentration values are representative examples to illustrate the effectiveness of the purification and are not from a single, specific cited experiment.

Experimental Protocols

Identification of Impurities by GC-MS

This protocol outlines the general procedure for analyzing the purity of a **perchloromethyl mercaptan** sample.

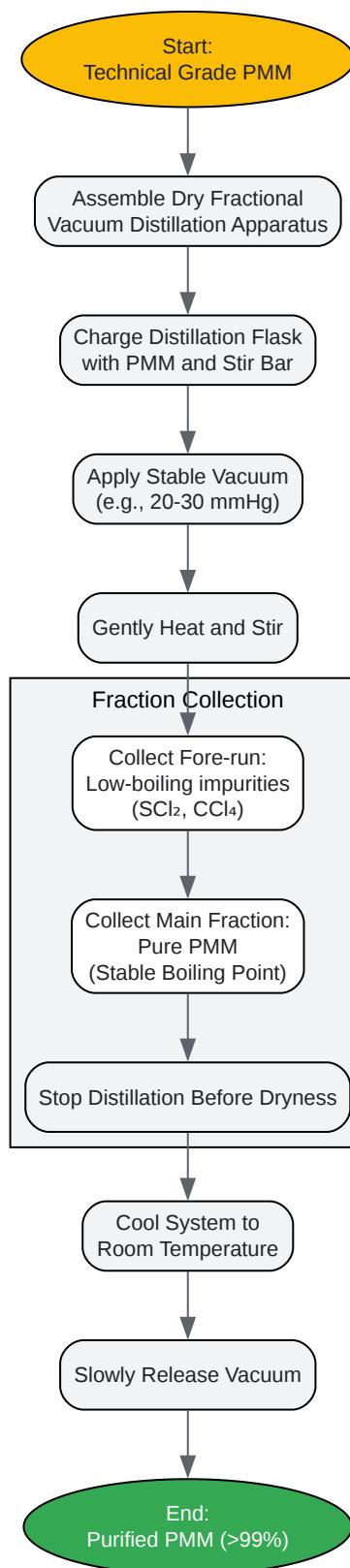
- Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms or similar) is suitable for separating the components.
- Sample Preparation:
 - Prepare a dilute solution of the **perchloromethyl mercaptan** sample (e.g., 1 μ L in 1 mL of a suitable solvent like dichloromethane or hexane).
 - Ensure the solvent is of high purity to avoid interference.
- GC-MS Parameters (Typical):
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Ion Source Temperature: 230°C
 - MS Quadrupole Temperature: 150°C
 - Mass Range: Scan from m/z 35 to 300.
- Data Analysis:
 - Identify the peaks in the total ion chromatogram.
 - Compare the mass spectra of the peaks with a spectral library (e.g., NIST) to confirm the identity of **perchloromethyl mercaptan** and the impurities.

- Quantify the relative amounts of each component by peak area integration.

Purification by Fractional Vacuum Distillation

This protocol describes a laboratory-scale procedure for purifying approximately 100g of technical grade **perchloromethyl mercaptan**.

- Apparatus:


- Round-bottom flask (250 mL)
- Vigreux or packed fractionating column (at least 30 cm)
- Distillation head with a thermometer
- Condenser
- Receiving flasks (multiple, e.g., 100 mL)
- Vacuum adapter and cold trap
- Vacuum pump
- Heating mantle and magnetic stirrer
- Dry glassware

- Procedure:

- Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
- Charging the Flask: Add the technical grade **perchloromethyl mercaptan** (approx. 100g) and a magnetic stir bar to the round-bottom flask.
- Vacuum Application: Slowly and carefully apply vacuum to the system. The pressure should be stable at around 20-30 mmHg.
- Heating: Begin stirring and gently heat the flask.

- Fraction Collection:
 - Fore-run: Collect the initial, low-boiling fraction, which will primarily contain sulfur dichloride and carbon tetrachloride. The head temperature will be relatively low (e.g., < 50°C at 30 mmHg).
 - Intermediate Fraction: As the temperature rises, there may be an intermediate fraction containing a mixture of components. It is advisable to collect this in a separate flask.
 - Main Fraction: Collect the main fraction of pure **perchloromethyl mercaptan**. The head temperature should remain stable during this collection (approximately 70°C at 30 mmHg).
 - Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask is completely dry.
- Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.
- Analysis: Analyze the main fraction by GC-MS to confirm its purity.

Purification Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 2. Buy Perchloromethyl mercaptan (EVT-1208809) | 594-42-3 [evitachem.com]
- 3. US2575290A - Continuous process for manufacture of perchloromethyl mercaptan - Google Patents [patents.google.com]
- 4. idosi.org [idosi.org]
- 5. gcms.cz [gcms.cz]
- 6. PERCHLOROMETHYL MERCAPTAN | Occupational Safety and Health Administration [osha.gov]
- 7. nj.gov [nj.gov]
- 8. PERCHLOROMETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [identifying and removing impurities from technical grade perchloromethyl mercaptan]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149231#identifying-and-removing-impurities-from-technical-grade-perchloromethyl-mercaptan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com